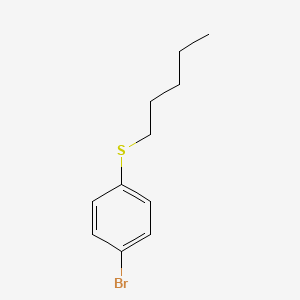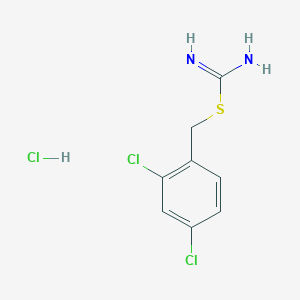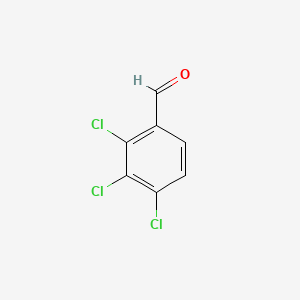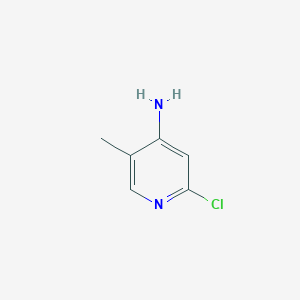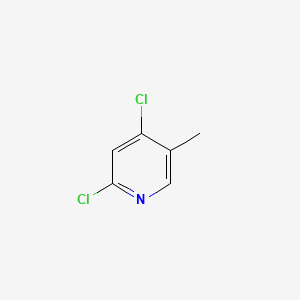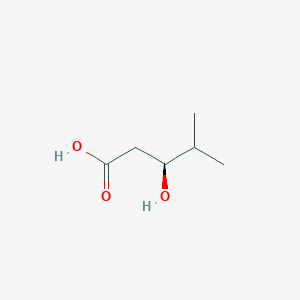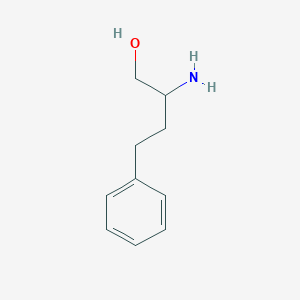
2-氨基-4-苯基丁醇
描述
Synthesis Analysis
The synthesis of ®-2-Amino-4-phenylbutan-1-ol involves the use of anhydrous THF and lithium aluminum hydride . D-homophenylalanine ethyl ester hydrochloride is added to the mixture, which is then heated at reflux . The resulting β-amino alcohol is used in the next step without further purification .Molecular Structure Analysis
The molecular structure of 2-Amino-4-phenylbutan-1-ol can be analyzed using various techniques such as electron diffraction . This method enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
4-Phenyl-1-butanol, a related compound, is oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-phenylbutan-1-ol include a molecular weight of 165.23 g/mol. It is also known that the compound is a powder and has a melting point of 110-112°C .科学研究应用
立体化学对抗组胺活性的影响
关于立体化学对抗组胺活性的影响的研究涉及到从化合物如2-氨基-4-苯基丁醇合成的异构氨基丁烯。这些研究旨在了解对抗组胺性质的结构影响,这对于开发有效的抗组胺药物(Casy & Parulkar, 1969)至关重要。
抗结核活性
还对2-氨基-4-苯基丁醇衍生物进行了抗结核应用的研究。例如,合成了具有抗结核活性的某些丁醇,其中一些已处于临床试验的最后阶段,准备用于临床实践(Omel’kov, Fedorov, & Stepanov, 2019)。
合成中的酶动力学分辨
通过酶催化的氨解反应对某些苯基丁醇进行了动力学分辨研究,这对于合成手性分子至关重要。这些过程速度较慢但更具对映选择性,为复杂分子的高效合成方法提供了见解(García-Urdiales, Rebolledo, & Gotor, 2001)。
二氨基酸的合成
研究还探讨了从化合物如D-苯丙氨酸,利用中间体如2-氨基-4-苯基丁醇合成对映选择性的β,γ-二氨基酸。这对于制药和生物化学应用具有重要意义(Kano, Yokomatsu, Iwasawa, & Shibuya, 1988)。
抗微生物和抗氧化性能
已合成并表征了涉及2-氨基-4-苯基丁醇衍生物的金属(II)配合物,用于其作为抗微生物剂和抗氧化剂的潜力。这些研究对于开发新的治疗剂(Ejidike & Ajibade, 2015)具有重要意义。
安全和危害
属性
IUPAC Name |
2-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521839 | |
| Record name | 2-Amino-4-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenylbutan-1-ol | |
CAS RN |
160886-95-3 | |
| Record name | 2-Amino-4-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

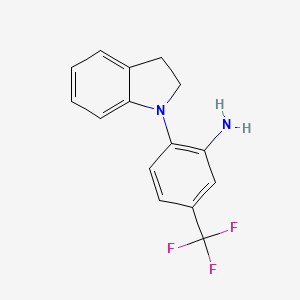
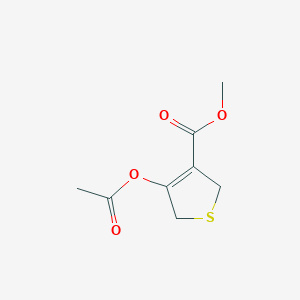
![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)
